N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
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Overview
Description
N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a complex organic compound with a unique structure that combines various functional groups, including a chlorophenyl group, a furan ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the chlorophenyl intermediate.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction with a furan derivative, such as furan-2-carboxylic acid.
Sulfonylation: The benzenesulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.
Final coupling: The final step involves coupling the intermediates to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can yield the corresponding amine.
Scientific Research Applications
N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-bromophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
- N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]propanediamide
Uniqueness
N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-15-4-10-18(11-5-15)31(28,29)20(19-3-2-12-30-19)14-25-22(27)21(26)24-13-16-6-8-17(23)9-7-16/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBUPTMTRXVKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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